Casuarinin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

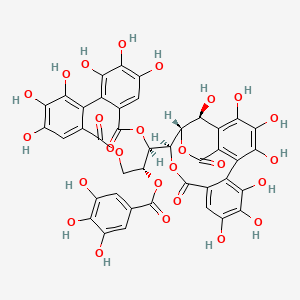

Casuarinin is a tannin.

Applications De Recherche Scientifique

Gastroprotective Effects

Mechanism of Action:

Casuarinin exhibits significant gastroprotective properties, particularly against ethanol-induced gastric ulcers. In studies, administration of this compound at doses of 25, 50, and 100 mg/kg resulted in a reduction of ulcer area by 45%, 78%, and 99%, respectively. The protective mechanism involves:

- Increased Mucin Production: this compound (100 mg/kg) increased mucin content by 1.8-fold.

- Reduction of Acidity: It lowered gastric acidity by 42%.

- Antioxidant Activity: Enhanced levels of reduced glutathione (194%) and catalase (586%).

- Anti-inflammatory Effects: Suppressed markers such as TNF-α and caspase-3 by 58% and 87%, respectively .

Case Study:

A study involving rats demonstrated that this compound not only mitigated ulcer formation but also protected against histological changes induced by ethanol. The compound's ability to modulate inflammatory pathways indicates its potential as a therapeutic agent for gastric disorders .

Muscle Health and Sarcopenia

Role in Satellite Cell Activation:

Recent research identifies this compound as an active compound in Lemon Myrtle (Backhousia citriodora), promoting the proliferation of skeletal muscle satellite cells (SCs). The findings suggest that:

- Oral Administration Efficacy: Doses of this compound (4 mg/kg and 8 mg/kg) significantly increased SC proliferation in vivo.

- Mechanistic Insights: The activation is associated with the upregulation of interleukin-6 mRNA expression, crucial for SC activation and muscle regeneration .

Implications for Sarcopenia:

Given its role in enhancing muscle cell activation, this compound may serve as a nutritional intervention for sarcopenia, a condition characterized by age-related muscle loss. This application highlights the potential for dietary supplements containing this compound to improve muscle health in aging populations .

Neuroprotective Properties

Research Findings:

this compound has been investigated for its neuroprotective effects, particularly in traditional herbal formulations used in Asia. Studies indicate that compounds like this compound can exhibit:

- Immunomodulatory Effects: Enhancing immune function which may play a role in neuroprotection.

- Antioxidative Activity: Scavenging free radicals that contribute to neurodegenerative diseases .

Potential Applications:

The neuropharmacological effects suggest that this compound could be explored further as a treatment option for conditions such as Alzheimer's disease and Parkinson's disease, although more clinical studies are needed to substantiate these claims .

Summary Table of this compound Applications

Propriétés

Formule moléculaire |

C41H28O26 |

|---|---|

Poids moléculaire |

936.6 g/mol |

Nom IUPAC |

[(10R,11R)-10-[(14R,15S,19S)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C41H28O26/c42-11-1-7(2-12(43)23(11)47)37(58)64-16-6-63-38(59)8-3-13(44)24(48)27(51)17(8)18-9(4-14(45)25(49)28(18)52)39(60)65-34(16)36-35-32(56)22-21(41(62)66-35)20(30(54)33(57)31(22)55)19-10(40(61)67-36)5-15(46)26(50)29(19)53/h1-5,16,32,34-36,42-57H,6H2/t16-,32+,34-,35+,36+/m1/s1 |

Clé InChI |

MMQXBTULXAEKQE-VSLJGAQWSA-N |

SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

SMILES isomérique |

C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H]5[C@H](C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

SMILES canonique |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Synonymes |

casuarinin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.